Bienvenue dans la boutique en ligne BenchChem!

ent-8-iso-15(S)-Prostaglandin F2alpha

Vasoconstriction Isoprostane pharmacology Microvascular biology

ent-8-iso-15(S)-Prostaglandin F2α (also designated ent-15-epi-F2t-Isoprostane or ent-8-iso-15-epi-PGF2α) is a synthetic, enantiomerically pure isoprostane belonging to the 15-series F2-isoprostane family, generated through non-enzymatic free-radical peroxidation of arachidonic acid in membrane phospholipids. This compound is a potent vasoconstrictor in porcine retinal and brain microvasculature, with reported EC50 values of 15 nM and 24 nM respectively, and additionally functions as an inhibitor of platelet aggregation in human whole blood, exhibiting approximately ten-fold greater potency than the widely studied endogenous regioisomer 8-iso-PGF2α (15-F2t-IsoP).

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 214748-66-0
Cat. No. B110107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-8-iso-15(S)-Prostaglandin F2alpha
CAS214748-66-0
Synonymsent-15-epi-F2t-Isoprostane; ent-8-iso-15-epi-PGF2α
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m0/s1
InChIKeyPXGPLTODNUVGFL-XNTKLVSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-8-iso-15(S)-Prostaglandin F2alpha (CAS 214748-66-0) – Isoprostane Identity & Core Pharmacological Profile


ent-8-iso-15(S)-Prostaglandin F2α (also designated ent-15-epi-F2t-Isoprostane or ent-8-iso-15-epi-PGF2α) is a synthetic, enantiomerically pure isoprostane belonging to the 15-series F2-isoprostane family, generated through non-enzymatic free-radical peroxidation of arachidonic acid in membrane phospholipids . This compound is a potent vasoconstrictor in porcine retinal and brain microvasculature, with reported EC50 values of 15 nM and 24 nM respectively, and additionally functions as an inhibitor of platelet aggregation in human whole blood, exhibiting approximately ten-fold greater potency than the widely studied endogenous regioisomer 8-iso-PGF2α (15-F2t-IsoP) [1]. The compound is formally defined by its 9β,11β,15S-trihydroxy-5Z,13E-prostadienoic acid structure, distinguishing it from other 15-series diastereomers by its unique stereochemical configuration .

Why ent-8-iso-15(S)-Prostaglandin F2alpha Cannot Be Replaced by 8-iso-PGF2α or Other In-Class Isoprostanes


F2-isoprostanes comprise 64 possible regio- and diastereoisomers arising from the free-radical peroxidation of arachidonic acid, and isomer-specific pharmacological profiling has demonstrated that subtle changes in stereochemistry produce large differences in biological potency [1]. For example, within the 15-series alone, the ent-8-iso-15(S)-PGF2α isomer (EC50: 15–24 nM) is approximately two- to three-fold more potent as a vasoconstrictor than the ent-15-F2t-IsoP diastereomer (EC50: 30.6–53.5 nM) in the same porcine microvasculature assay system [2]. Furthermore, the 8-iso-PGF2α isomer, commonly used as a biomarker and reference standard, is only a weak TP receptor agonist in vascular smooth muscle and exhibits substantially lower anti-platelet potency [3]. These quantitative differences mean that substituting a generic “isoprostane standard” for ent-8-iso-15(S)-PGF2α in functional experiments or analytical workflows yields non-comparable pharmacodynamic data and potentially misleading structure-activity conclusions [1].

Quantitative Differentiation Evidence: ent-8-iso-15(S)-Prostaglandin F2alpha vs. Closest Isoprostane Analogs


Vasoconstriction Potency in Porcine Microvasculature: ent-8-iso-15(S)-PGF2α vs. ent-15-F2t-IsoP and 8-iso-PGF2α

In a direct head-to-head comparison within the same experimental model, ent-8-iso-15(S)-PGF2α demonstrated vasoconstrictor EC50 values of 15 nM and 24 nM on porcine retinal and brain microvessels, respectively [1]. Under the same assay conditions, the diastereomer ent-15-F2t-IsoP displayed EC50 values of 30.6 nM and 53.5 nM, indicating that ent-8-iso-15(S)-PGF2α is approximately 2.0- to 2.2-fold more potent [2]. The common biomarker isoprostane 8-iso-PGF2α is a weak partial agonist at the TP receptor in vascular smooth muscle and does not achieve comparable maximal contraction in this tissue preparation [3].

Vasoconstriction Isoprostane pharmacology Microvascular biology

Human Whole Blood Platelet Aggregation Inhibition: ent-8-iso-15(S)-PGF2α vs. 8-iso-PGF2α

ent-8-iso-15(S)-PGF2α is approximately ten-fold more potent than 8-iso-PGF2α as an inhibitor of platelet aggregation in a human whole blood assay . In this assay system, 8-iso-PGF2α inhibits aggregation induced by the thromboxane mimetic U-46619 (1 µM) with an IC50 of 1.6 µM, and aggregation induced by I-BOP (0.3 µM) with an IC50 of 1.8 µM [1]. The ~10-fold greater potency of ent-8-iso-15(S)-PGF2α places its anti-aggregatory activity in the sub-micromolar range in the same assay platform, distinguishing it from most other F2-isoprostanes tested, where only 8-iso PGE1 and 8-iso PGE2 rank higher in the potency order [2].

Platelet aggregation Anti-thrombotic Isoprostane screening

Stereochemical Identity and Receptor Subtype Selectivity

ent-8-iso-15(S)-PGF2α possesses the defined absolute configuration 9β,11β,15S-trihydroxy-5Z,13E-prostadienoic acid, distinguishing it from both the natural enantiomer 8-iso-PGF2α (9S,11R,15S) and from the ent-15-F2t-IsoP diastereomer (9β,11β,15R) [1]. Structure-activity relationship studies across the 64 F2-isoprostane isomers demonstrate that vasoconstrictor activity is highly sensitive to the stereochemistry at the 8- and 12-positions of the cyclopentane ring, with 5-series isomers being essentially inactive and 12-series isomers exhibiting endothelium-dependent, TXA2-mediated vasoconstriction that is mechanistically distinct from the 15-series isomers [2]. This stereochemical identity enables precise pharmacological dissection of TP-receptor-dependent versus TP-receptor-independent pathways in vascular and platelet preparations.

Stereochemistry-activity relationships TP receptor Isoprostane receptor pharmacology

Synthetic Accessibility of a Single, Defined Stereoisomer via Enantioselective Total Synthesis

ent-8-iso-15(S)-PGF2α (ent-15-epi-F2t-isoprostane) was accessed through a 14-step enantioselective total synthesis featuring a regioselective cross-metathesis on an enantiomerically enriched divinyl cyclopentyl intermediate, providing the single stereoisomer in defined purity . This synthetic route also yielded a deuterated (d4) analogue intended for use as an internal standard in GC-MS and LC-MS/MS quantification . In contrast, many commercially available isoprostane 'standards' are either racemic mixtures or are isolated from biological sources where isomer cross-contamination is difficult to exclude [1].

Total synthesis Isoprostane chemistry Isomerically pure standards

Availability of a Deuterated Internal Standard (ent-8-iso-15(S)-PGF2α-d9) for Quantitative Mass Spectrometry

A nonadeuterated analogue, ent-8-iso-15(S)-Prostaglandin F2α-d9, is commercially available for use as an internal standard in GC-MS or LC-MS/MS quantification of ent-8-iso-15(S)-PGF2α in biological matrices [1]. This isotopically labeled standard contains nine deuterium atoms at positions 17, 17', 18, 18', 19, 19', 20, 20, and 20, providing a mass shift of +9 Da relative to the unlabeled analyte, which is sufficient to avoid isotopic cross-talk in selected reaction monitoring (SRM) transitions [1]. The availability of a matched, commercially accessible internal standard is not guaranteed for all 64 F2-isoprostane isomers and represents a practical advantage for laboratories seeking to quantify this specific isomer by stable isotope dilution mass spectrometry .

LC-MS/MS quantification Isoprostane biomarker Stable isotope dilution

High-Value Research and Industrial Application Scenarios for ent-8-iso-15(S)-Prostaglandin F2alpha


Isoprostane Receptor Pharmacology: TP Receptor Subtype Deconvolution Studies

Investigators dissecting the relative contributions of thromboxane (TP) receptor-dependent versus receptor-independent pathways in microvascular constriction can employ ent-8-iso-15(S)-PGF2α as a defined, high-potency agonist (EC50 15–24 nM) and compare its responses directly with the weaker TP partial agonist 8-iso-PGF2α or with the mechanistically distinct 12-series isoprostanes that act via endothelium-dependent TXA2 synthesis [1]. The ten-fold potency window in platelet aggregation inhibition also makes this compound a useful comparator when profiling novel TP antagonists or anti-platelet agents in human whole blood assays .

Quantitative LC-MS/MS Determination of ent-8-iso-15(S)-PGF2α in Oxidative Stress Biomarker Panels

Clinical and translational research centers developing targeted lipidomics panels for oxidative stress assessment can incorporate ent-8-iso-15(S)-PGF2α as a quantified analyte, using the commercially available deuterated internal standard (ent-8-iso-15(S)-PGF2α-d9) for stable isotope dilution LC-MS/MS [2]. The synthetic single-isomer standard, prepared via the 14-step enantioselective route described by Shizuka and Snapper (2007), enables unambiguous chromatographic peak assignment and eliminates the risk of isomer co-elution that confounds biological extracts .

In Vitro Microvascular Dysfunction Models: Retinal and Cerebral Vasculature Assays

Investigators modeling ischemia-reperfusion injury, diabetic retinopathy, or cerebral vasospasm in porcine microvessel preparations can use ent-8-iso-15(S)-PGF2α as a standardized vasoconstrictor challenge agent at defined nanomolar concentrations (EC50 15–24 nM) [1]. The compound's established potency and defined stereochemistry ensure reproducible dose-response relationships across independent laboratories, a requirement for multi-center preclinical studies where inter-laboratory variability must be minimized.

Structure-Activity Relationship (SAR) Libraries for Isoprostane Lead Discovery

Medicinal chemistry groups building focused isoprostane libraries for TP receptor modulator discovery can use ent-8-iso-15(S)-PGF2α as the 15S-epimer benchmark compound, comparing its activity against the 15R-epimer (ent-15-F2t-IsoP) and other 15-series isomers to map the stereochemical determinants of vasoconstrictor and anti-aggregatory potency [1] . The complete stereochemical assignment (9β,11β,15S) and synthetic accessibility of this isomer makes it a tractable starting point for systematic SAR expansion.

Quote Request

Request a Quote for ent-8-iso-15(S)-Prostaglandin F2alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.